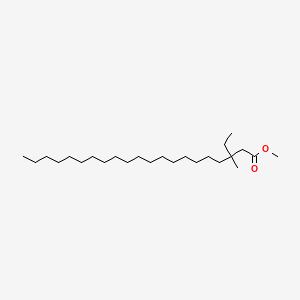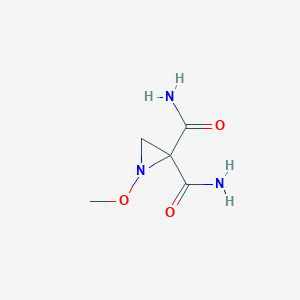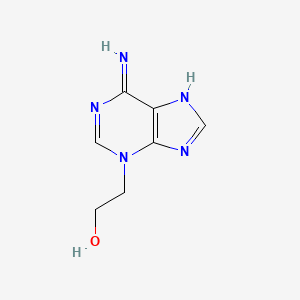
3-(2-Hydroxyethyl)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)adenine is a derivative of adenine, a purine nucleobase It is characterized by the presence of a hydroxyethyl group attached to the third carbon of the adenine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyethyl)adenine can be synthesized through the hydroxyethylation of adenine. One common method involves the reaction of adenine with ethylene carbonate. The reaction typically proceeds under mild conditions, with the formation of both 9-(2-hydroxyethyl)adenine and this compound . The separation of these isomers can be achieved through chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is less common, but it can be scaled up using similar synthetic routes. The key to industrial production lies in optimizing the reaction conditions to maximize yield and purity. This often involves fine-tuning parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)adenine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)adenine or 3-(2-carboxyethyl)adenine.
Reduction: Formation of 3-(ethyl)adenine.
Substitution: Formation of various substituted adenine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)adenine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA modifications.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)adenine involves its interaction with various molecular targets. In biological systems, it can be incorporated into nucleic acids, potentially altering their structure and function. This can lead to changes in gene expression and protein synthesis. Additionally, its hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)uracil
- 3-(2-Hydroxyethyl)uracil
- 9-(2-Hydroxyethyl)adenine
- 1-(2-Hydroxyethyl)cytosine
Uniqueness
3-(2-Hydroxyethyl)adenine is unique due to its specific substitution pattern on the adenine ring. This structural feature imparts distinct chemical and biological properties compared to other hydroxyethylated nucleobases. For instance, the position of the hydroxyethyl group can influence the compound’s reactivity and interaction with biological molecules .
Properties
CAS No. |
50595-17-0 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-(6-imino-7H-purin-3-yl)ethanol |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-5)12(1-2-13)4-11-6/h3-4,8,13H,1-2H2,(H,9,10) |
InChI Key |
WEFUQHFYKRSBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=N)N=CN2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


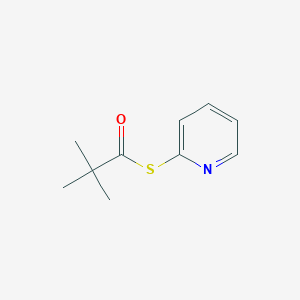
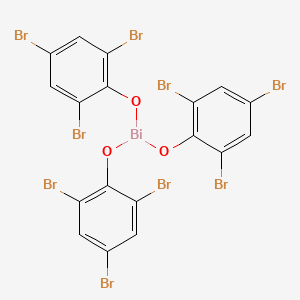
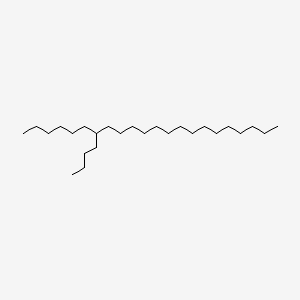
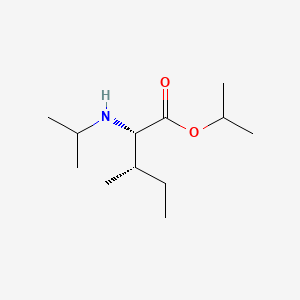
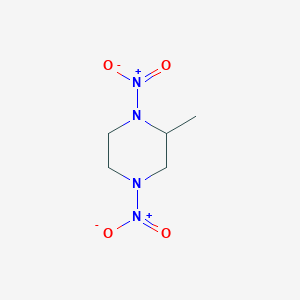
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)

![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
